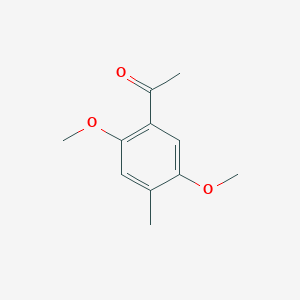

1-ACETYL-2,5-DIMETHOXY-4-METHYLBENZENE

Description

Properties

IUPAC Name |

1-(2,5-dimethoxy-4-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-7-5-11(14-4)9(8(2)12)6-10(7)13-3/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVRFSXJNHLDZGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)C(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10392064 | |

| Record name | 1-(2,5-Dimethoxy-4-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13720-58-6 | |

| Record name | 1-(2,5-Dimethoxy-4-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',5'-DIMETHOXY-4'-METHYLACETOPHENONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Standard Protocol

The reaction proceeds via activation of acetyl chloride by a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃) , which generates the acylium ion electrophile. The aromatic substrate, 2,5-dimethoxytoluene, undergoes regioselective acetylation at the para position relative to the methyl group, facilitated by the electron-donating methoxy substituents.

Typical laboratory procedure :

-

Reactants :

-

2,5-Dimethoxytoluene (1.0 equiv)

-

Acetyl chloride (1.2 equiv)

-

Anhydrous AlCl₃ (1.5 equiv)

-

Chloroform (solvent)

-

-

Conditions :

-

Temperature: Room temperature (20–25°C)

-

Reaction time: 6–8 hours (monitored by TLC or GC)

-

Atmosphere: Inert (argon or nitrogen)

-

-

Workup :

-

Quenching with ice-cold dilute HCl

-

Organic phase extraction (chloroform)

-

Drying (anhydrous Na₂SO₄) and solvent evaporation

-

-

Purification :

-

Recrystallization from ethanol/water yields This compound as a white crystalline solid.

-

Critical Parameters Affecting Yield

-

Catalyst stoichiometry : Excess AlCl₃ (>1.2 equiv) increases side products like diacetylated derivatives.

-

Moisture control : Hydrolysis of AlCl₃ to HCl reduces catalytic activity, necessitating anhydrous conditions.

-

Temperature : Elevated temperatures (>30°C) promote ring demethylation, while lower temperatures (<15°C) slow reaction kinetics.

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost efficiency, scalability, and minimal waste generation. Continuous flow reactors have superseded batch processes in large-scale manufacturing.

Continuous Flow Friedel-Crafts Acylation

Key advantages :

-

Enhanced heat transfer and mixing efficiency.

-

Reduced catalyst loading (AlCl₃ ≤1.1 equiv).

-

Feedstock preparation :

-

2,5-Dimethoxytoluene and acetyl chloride are premixed in a 1:1.1 molar ratio.

-

-

Reactor setup :

-

Tubular reactor packed with immobilized AlCl₃ on silica gel.

-

Residence time: 30–45 minutes.

-

Temperature: 25–30°C.

-

-

Downstream processing :

-

In-line quenching with aqueous NaHCO₃.

-

Centrifugal separation and solvent recovery (chloroform).

-

Vacuum distillation to isolate the product (purity >95%).

-

Comparative Analysis: Batch vs. Continuous Flow

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Catalyst Loading | 1.5 equiv AlCl₃ | 1.1 equiv AlCl₃ |

| Reaction Time | 6–8 hours | 30–45 minutes |

| Throughput | 10–50 kg/day | 200–500 kg/day |

| Energy Consumption | High (heating/cooling) | Low (steady-state) |

| Purity | 98% | 95–97% |

Alternative Synthetic Routes and Modifications

While Friedel-Crafts acylation dominates, exploratory methods have been investigated to circumvent limitations like harsh acidic conditions.

Methoxy Group Protection-Deprotection Strategy

To prevent demethylation side reactions, a temporary protecting group (e.g., tert-butyldimethylsilyl) can be introduced to the methoxy substituents prior to acetylation.

Procedure :

-

Protection of 2,5-dimethoxytoluene with TBDMSCl.

-

Friedel-Crafts acylation under standard conditions.

-

Deprotection using tetra-n-butylammonium fluoride (TBAF).

Outcome :

Solid Acid Catalysts for Greener Synthesis

Recent patents disclose the use of zeolite-based catalysts (e.g., H-Y zeolite) as eco-friendly alternatives to AlCl₃.

Advantages :

-

Catalyst recyclability (up to 5 cycles).

-

No aqueous waste from catalyst quenching.

Limitations :

Purification and Characterization

Recrystallization Optimization

The product is typically recrystallized from ethanol-water (4:1 v/v) , yielding needle-like crystals.

Key data :

Chemical Reactions Analysis

Types of Reactions: 1-ACETYL-2,5-DIMETHOXY-4-METHYLBENZENE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the carbonyl group can yield alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring. For example, nitration with nitric acid and sulfuric acid can yield nitro derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitric acid and sulfuric acid for nitration.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Nitro derivatives.

Scientific Research Applications

1-ACETYL-2,5-DIMETHOXY-4-METHYLBENZENE has several scientific research applications:

Chemistry: It serves as a precursor for the synthesis of various organic compounds and is used in studies involving aromatic substitution reactions.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its potential as a pharmacological agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and fragrances.

Mechanism of Action

The mechanism of action of 1-ACETYL-2,5-DIMETHOXY-4-METHYLBENZENE involves its interaction with specific molecular targets. For instance, derivatives of this compound, such as 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM), act as agonists at serotonin 5-HT2A receptors. This interaction modulates the release of serotonin in the brain, leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 1-acetyl-2,5-dimethoxy-4-methylbenzene, a comparative analysis with structurally analogous compounds is essential. Below are key comparisons:

1-Iodo-2,5-dimethoxy-4-methylbenzene (CAS 75056-76-7)

- Structure and Functional Groups : Replaces the acetyl group with an iodine atom at position 1.

- Molecular Weight : 278.089 g/mol (vs. 180.20 g/mol for the acetyl derivative).

- Reactivity : The iodine atom enables participation in cross-coupling reactions (e.g., Suzuki, Ullmann), whereas the acetyl group facilitates nucleophilic acyl substitutions or reductions.

- Electronic Effects : Iodine is a weakly electron-withdrawing halogen, contrasting with the stronger electron-withdrawing nature of the acetyl group.

- Applications : Primarily used in coupling reactions to construct biaryl systems or polymers, contrasting with the acetyl derivative’s role in ketone-based syntheses .

2,5-Dimethoxy-4-methylbenzaldehyde

- Structure and Functional Groups : Replaces the acetyl group with an aldehyde (–CHO).

- Molecular Weight : 166.18 g/mol.

- Reactivity : The aldehyde group undergoes oxidation, condensation (e.g., aldol reactions), or reductive amination, differing from the acetyl group’s ketone-specific reactions.

- Electronic Effects : The aldehyde is more polarized than the acetyl group, increasing electrophilicity at the carbonyl carbon.

2,5-Dimethoxy-4-methylnitrobenzene

- Structure and Functional Groups: Substitutes the acetyl group with a nitro (–NO₂) group.

- Molecular Weight : 197.17 g/mol.

- Reactivity : The nitro group strongly deactivates the ring, making electrophilic substitutions challenging unless reduced to an amine (–NH₂).

Data Table: Comparative Analysis of Structural Analogues

| Compound | Molecular Weight (g/mol) | Key Functional Group | Reactivity Highlights | Applications |

|---|---|---|---|---|

| This compound | 180.20 | Acetyl (–COCH₃) | Nucleophilic acyl substitution, reductions | Pharmaceutical intermediates, dyes |

| 1-Iodo-2,5-dimethoxy-4-methylbenzene | 278.09 | Iodo (–I) | Cross-coupling reactions | Polymer synthesis, biaryl systems |

| 2,5-Dimethoxy-4-methylbenzaldehyde | 166.18 | Aldehyde (–CHO) | Aldol condensation, oxidation | Flavorants, fragrance precursors |

| 2,5-Dimethoxy-4-methylnitrobenzene | 197.17 | Nitro (–NO₂) | Reduction to amines, electrophilic substitution after reduction | Explosives, amine synthesis |

Research Findings and Trends

- Electronic Effects : The acetyl derivative’s ketone group reduces ring electron density, making it less reactive toward electrophilic substitution compared to the methoxy-rich iodo analogue. However, the iodo compound’s halogen facilitates metal-catalyzed reactions.

- Solubility : The acetyl compound exhibits higher polarity than the iodo derivative, enhancing solubility in polar aprotic solvents like DMSO or acetone.

- Thermal Stability : Iodo derivatives often exhibit lower thermal stability due to weaker C–I bonds, whereas the acetyl compound’s stability is comparable to other ketones.

Biological Activity

1-Acetyl-2,5-dimethoxy-4-methylbenzene, also known as DOM , is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies while providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C₁₁H₁₄O₃

- CAS Number : 13720-58-6

The compound features an acetyl group and two methoxy groups attached to a methyl-substituted benzene ring. This structure is crucial for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties . It interacts with specific molecular targets within cancer cells, potentially inhibiting their growth. For instance, derivatives of DOM have been shown to act as agonists at serotonin 5-HT2A receptors, which may influence cancer cell proliferation .

The biological activity of this compound can be attributed to its interaction with various molecular targets :

- Serotonin Receptors : The compound's derivatives modulate serotonin release in the brain, impacting mood and potentially influencing cancer cell behavior.

- Enzymatic Interactions : It may inhibit specific enzymes involved in disease processes, contributing to its antimicrobial and anticancer effects .

Study on Antimicrobial Activity

A study conducted on methanolic extracts containing this compound demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

This study supports the potential use of this compound in treating bacterial infections .

Anticancer Research

In another investigation focusing on the anticancer properties of DOM derivatives, it was found that these compounds inhibited the proliferation of human cancer cell lines significantly. The study reported a reduction in cell viability by up to 70% at concentrations of 10 µM after 48 hours of treatment.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 8.0 |

| MCF-7 (Breast Cancer) | 12.5 |

These findings suggest that DOM derivatives could serve as a basis for developing new anticancer therapies .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for confirming the acetyl group presence and quantifying its content in 1-acetyl-2,5-dimethoxy-4-methylbenzene?

- Methodological Answer : Use hydroxylamine hydrochloride to react with the acetyl group, forming acetylhydroxamic acid, followed by back-titration with a standardized sodium hydroxide solution. This method, adapted from USP protocols for similar acetylated aldehydes, ensures accurate quantification of the acetyl moiety. Spectrophotometric analysis (e.g., UV-Vis at 480 nm) can also be employed to measure the complex formed with ferric ions .

Q. How can researchers determine the substitution pattern and electronic environment of methoxy groups in this compound using spectroscopic techniques?

- Methodological Answer : Combine ¹H NMR (methoxy protons resonate at δ 3.8–4.0) and ¹³C NMR (methoxy carbons at δ 55–60 ppm) to confirm substitution. Nuclear Overhauser Effect (NOESY) experiments can resolve spatial relationships between substituents. Compare spectral data with structurally analogous compounds (e.g., spin-labeled derivatives) to validate assignments .

Q. What synthetic strategies are effective for introducing functional groups (e.g., thiol-reactive moieties) into this compound for bioconjugation applications?

- Methodological Answer : Post-synthetic modification via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling can introduce thiol-reactive groups (e.g., methanethiosulfonate). For protein labeling, ensure compatibility with cysteine residues in target proteins, as demonstrated in spin-labeling studies using MTSL/dMTSL probes .

Advanced Research Questions

Q. What experimental design considerations are critical when using this compound derivatives as spin labels in protein dynamics studies?

- Methodological Answer :

- Site Selection : Introduce cysteine mutations at solvent-accessible, non-critical residues (e.g., K31C in MvaT protein) to avoid disrupting protein function .

- Labeling Efficiency : Use a 20-fold molar excess of spin probes (MTSL/dMTSL) and validate labeling via mass spectrometry or ESR signal intensity .

- Control Experiments : Include diamagnetic analogs (dMTSL) to distinguish paramagnetic effects from structural perturbations .

Q. How should researchers address discrepancies in paramagnetic relaxation enhancement (PRE) data between MTSL and dMTSL probes derived from this compound?

- Methodological Answer :

- Labeling Validation : Confirm probe attachment stoichiometry using LC-MS.

- Environmental Factors : Account for pH, temperature, and local flexibility affecting probe mobility.

- Computational Analysis : Use tools like TITAN for two-state binding models to resolve conflicting PRE signals .

Q. What strategies optimize the use of this compound-based probes in studying protein-DNA interactions via EPR spectroscopy?

- Methodological Answer :

- Probe Placement : Position spin labels near putative DNA-binding regions (e.g., dimer interfaces in transcriptional regulators like MvaT).

- Sample Preparation : Use ¹⁵N isotopic labeling for simultaneous NMR and EPR studies.

- Data Integration : Correlate PRE-derived distance restraints with cryo-EM or crystallographic data .

Q. How can thermal decomposition pathways of this compound impact experimental safety in high-temperature reactions?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (>200°C). Mitigate risks by avoiding open-flame heating and using inert atmospheres. While direct toxicity data are limited, analogous nitroso compounds release NOx upon decomposition, warranting fume hood use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.